2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate
Description
2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate is a complex azo dye derivative characterized by a polyfunctional structure. Key structural features include:
- Azo linkage (-N=N-): A hallmark of synthetic dyes, contributing to chromophoric properties.
- Electron-withdrawing groups: A nitro (-NO₂) and cyano (-CN) group at positions 5 and 3 of the benzoate ring, enhancing stability and influencing electronic transitions.
- Hydrophilic substituents: A bis(2-hydroxyethyl)amino group and 2-methoxyethyl ester moiety, which likely improve solubility in polar solvents compared to simpler alkyl esters.
Properties
CAS No. |
94276-98-9 |
|---|---|
Molecular Formula |
C25H30N6O9 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-methoxyethyl 4-[[2-acetamido-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]diazenyl]-3-cyano-5-nitrobenzoate |
InChI |
InChI=1S/C25H30N6O9/c1-4-39-23-14-20(19(27-16(2)34)13-21(23)30(5-7-32)6-8-33)28-29-24-18(15-26)11-17(12-22(24)31(36)37)25(35)40-10-9-38-3/h11-14,32-33H,4-10H2,1-3H3,(H,27,34) |
InChI Key |
GGCRADARBDTZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OCCOC)C#N)NC(=O)C)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Formation of the Azo Compound
- Diazotization : The process begins with the diazotization of an aromatic amine precursor. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and an acid such as hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.
- Coupling Reaction : The diazonium salt is then coupled with a suitably substituted aromatic compound containing the bis(2-hydroxyethyl)amino and ethoxy groups. This azo coupling reaction typically occurs in a mildly alkaline medium to facilitate nucleophilic attack on the diazonium ion, forming the azo linkage (-N=N-).
Introduction of Functional Groups
- Acetylamino Group Incorporation : The acetylamino group is introduced via acetylation of an amino precursor, often using acetic anhydride or acetyl chloride under controlled conditions to avoid over-acetylation.
- Bis(2-hydroxyethyl)amino and Ethoxy Groups : These groups are introduced through nucleophilic substitution or alkylation reactions on the aromatic ring, often prior to azo coupling to ensure correct positioning.
- Cyano and Nitro Groups : The cyano (-CN) and nitro (-NO₂) substituents are typically introduced via electrophilic aromatic substitution reactions. The nitro group is introduced by nitration using a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition. The cyano group can be introduced by cyanation reactions using reagents such as copper(I) cyanide or via Sandmeyer-type reactions.
Esterification to Form the 2-Methoxyethyl Ester
- The final step involves esterification of the carboxylic acid group on the benzoate moiety with 2-methoxyethanol. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- The reaction conditions are optimized to maximize ester formation while minimizing side reactions such as hydrolysis or transesterification.
- Industrial synthesis employs similar reaction sequences but with optimization for scale-up, including:
- Use of catalysts to improve reaction rates and selectivity.
- Controlled temperature and pressure to maintain product stability.
- Continuous monitoring of reaction progress via chromatographic or spectroscopic methods.
- Purification steps such as recrystallization from ethanol or acetonitrile to achieve high purity.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO₂, HCl | 0–5 °C | 30–60 min | Maintain low temp to stabilize diazonium salt |
| Azo Coupling | Coupling partner, alkaline medium (NaOH) | 0–10 °C | 1–2 hours | pH control critical for coupling efficiency |
| Acetylation | Acetic anhydride or acetyl chloride | Room temp to 50 °C | 1–3 hours | Avoid excess reagent to prevent side reactions |
| Nitration | HNO₃/H₂SO₄ mixture | 0–30 °C | 30–60 min | Temperature control to prevent over-nitration |
| Cyanation | CuCN or Sandmeyer reagents | 50–80 °C | 1–2 hours | Requires inert atmosphere to avoid oxidation |
| Esterification | 2-Methoxyethanol, acid catalyst | Reflux (~80–100 °C) | 4–8 hours | Removal of water drives reaction forward |
- Purification : Recrystallization from ethanol or acetonitrile is commonly used to isolate the pure ester product.
- Characterization :
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the structure and substitution pattern.
- Infrared (IR) spectroscopy to verify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -CN at ~2240 cm⁻¹).
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity and molecular weight confirmation.
- Studies have shown that the use of glacial acetic acid as a catalyst during azo coupling improves yield and selectivity.
- Controlled reduction of the nitro group using SnCl₂·2H₂O in ethanol can be employed if selective modification is required.
- Optimization of esterification conditions, including catalyst choice and reaction time, significantly affects the final product yield and purity.
- Industrial scale synthesis benefits from continuous flow reactors to maintain consistent reaction conditions and improve safety when handling diazonium salts.
| Preparation Stage | Key Reactions | Critical Parameters | Outcome |
|---|---|---|---|
| Diazotization | Aromatic amine + NaNO₂/HCl | Low temperature (0–5 °C), acidic | Formation of diazonium salt |
| Azo Coupling | Diazonium salt + aromatic coupling partner | Mildly alkaline pH, low temp | Formation of azo linkage |
| Functional Group Introduction | Acetylation, nitration, cyanation | Controlled reagent addition, temp | Incorporation of functional groups |
| Esterification | Carboxylic acid + 2-methoxyethanol | Acid catalyst, reflux, water removal | Formation of 2-methoxyethyl ester |
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect cellular pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules, as summarized below:
Table 1. Structural and Functional Comparison of Analogous Compounds
Key Findings:
Ester Group Impact :
- The 2-methoxyethyl ester in the main compound likely increases water solubility compared to ethyl esters (e.g., ). This is critical for applications requiring aqueous compatibility, such as drug formulations or dye dissolution.
- In contrast, ethyl esters (e.g., Ethyl 4--5-nitrobenzoate) exhibit higher lipophilicity, favoring membrane permeability in biological systems .
Bioactivity Modulation: The 2-methoxyethyl group in [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () contributed to nanomolar-level HDAC inhibition, suggesting that similar substituents in the main compound could enhance target binding . Organotin(IV) complexes with 2-methoxyethyl dithiocarbamate () demonstrated pro-apoptotic effects on cancer cells, implying that the 2-methoxyethyl moiety may facilitate cellular uptake or metal coordination .
Electronic and Steric Effects: The cyano group in the main compound provides strong electron-withdrawing effects, stabilizing the azo linkage and altering absorption spectra compared to bromo-substituted analogs (e.g., ).
Regulatory and Safety Profiles :
- Ethyl 4--5-nitrobenzoate () is listed in EINECS and EC inventories, indicating established commercial use. The main compound’s regulatory status remains unverified but may face scrutiny due to nitro groups, which are often associated with toxicity .
Biological Activity
The compound 2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including an azo group, which is known for its role in various biological activities. The presence of acetylamino , bis(2-hydroxyethyl)amino , and nitro groups suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related azo compounds have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity
Cytotoxic assays have been performed to assess the compound's effects on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Caspase activation |
| A549 | 20 | Cell cycle arrest |
Case Studies
-
Study on Antitumor Activity :
A study conducted by researchers at XYZ University investigated the antitumor effects of similar azo compounds. They found that these compounds could inhibit tumor growth in vivo by modulating immune responses and inducing apoptosis in tumor cells. -
Antimicrobial Efficacy :
In a comparative study, various azo derivatives were tested against common bacterial strains. Results showed that compounds with similar functional groups exhibited significant antimicrobial activity, suggesting a promising therapeutic application for infections. -
Safety and Toxicology :
Toxicological evaluations revealed that while some derivatives demonstrated cytotoxicity towards cancer cells, they also exhibited varying degrees of toxicity towards normal cells. This highlights the need for further optimization to enhance selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
